Methanesulfonyl iodide

X‑ray crystallography bond length sulfonyl halide

Methanesulfonyl iodide (CH₃SO₂I; CAS 42790-82-9) is the simplest alkyl sulfonyl iodide, a class of organosulfur electrophiles positioned at the most labile extreme of the sulfonyl halide stability series (fluorides > chlorides > bromides > iodides). Its defining structural signature—a S–I bond length of 2.44 Å determined by X‑ray crystallography —directly reflects the weak sulfur–halogen bond that governs its distinct reactivity profile relative to the widely used methanesulfonyl chloride (MsCl).

Molecular Formula CH3IO2S
Molecular Weight 206.01 g/mol
CAS No. 42790-82-9
Cat. No. B14672702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonyl iodide
CAS42790-82-9
Molecular FormulaCH3IO2S
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESCS(=O)(=O)I
InChIInChI=1S/CH3IO2S/c1-5(2,3)4/h1H3
InChIKeyONQHJHZPCWQDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanesulfonyl Iodide (CAS 42790-82-9): Procurement-Relevant Identity, Inherent Reactivity, and Comparability Overview


Methanesulfonyl iodide (CH₃SO₂I; CAS 42790-82-9) is the simplest alkyl sulfonyl iodide, a class of organosulfur electrophiles positioned at the most labile extreme of the sulfonyl halide stability series (fluorides > chlorides > bromides > iodides) [1]. Its defining structural signature—a S–I bond length of 2.44 Å determined by X‑ray crystallography [2]—directly reflects the weak sulfur–halogen bond that governs its distinct reactivity profile relative to the widely used methanesulfonyl chloride (MsCl). The compound is generated in aqueous solution via a rapid equilibrium between triiodide and methanesulfinate (K_MSI = 1.07 ± 0.01 M, 25 °C, μ = 0.1 M NaClO₄), with the equilibrium established within the ~2 ms dead‑time of a stopped‑flow instrument [2]. Solutions display a characteristic absorbance maximum at 309 nm (ε = 667 M⁻¹ cm⁻¹) and undergo slow hydrolysis to methanesulfonate (k_hyd = 2.0 × 10⁻⁴ s⁻¹ in dilute phosphate buffer) [2]. These quantitative, experimentally anchored parameters define the compound’s practical handling and reactivity boundaries.

Why Methanesulfonyl Iodide (CAS 42790-82-9) Cannot Be Replaced by Methanesulfonyl Chloride, Anhydride, or Higher Sulfonyl Iodides Without Experimental Validation


The methanesulfonyl (–SO₂CH₃) group can be introduced via several reagents: methanesulfonyl chloride (MsCl, CAS 124‑63‑0), methanesulfonic anhydride (Ms₂O, CAS 7143‑01‑3), and methanesulfonyl iodide (MsI). Generic substitution among these overlooks a fundamental property gradient: MsCl is a relatively stable, distillable liquid (bp 161 °C, density 1.48 g mL⁻¹) [1], whereas MsI is predicted to have a substantially higher density (2.426 g cm⁻³) and boiling point (217.4 °C) and decomposes hydrolytically with a measurable rate constant (k_hyd = 2.0 × 10⁻⁴ s⁻¹) [2]. The S–I bond (2.44 Å) is significantly longer and weaker than the S–Cl bond (2.01 Å in MsCl) [1][2], enabling homolytic S–I cleavage pathways that are inaccessible to MsCl under comparable conditions [3]. In the broader sulfonyl iodide series, methanesulfonyl iodide differs from p‑toluenesulfonyl iodide (TsI) in steric demand, solubility, and the resulting β‑iodovinyl sulfone substitution patterns [3]. These property differences are not interchangeable; they dictate the mechanistic pathway (polar vs. radical), the reaction rate, and the product regiochemistry. Selecting the wrong sulfonyl donor without confirming these parameters can lead to failed reactions, unrecognized side‑product formation, or irreproducible yields.

Quantitative Differentiation of Methanesulfonyl Iodide (42790-82-9) Against Closest Analogs for Procurement Decision Support


S–I vs. S–Cl Bond Length: A Structural Basis for Enhanced Leaving-Group Ability and Homolytic Lability

Single‑crystal X‑ray diffraction of the (CH₃SO₂I)₄·KI₃·2I₂ and (CH₃SO₂I)₂·RbI₃ adducts reveals an S–I bond length of 2.44 Å [1]. In methanesulfonyl chloride, the corresponding S–Cl bond distance is 2.01 Å (reported range 2.00–2.05 Å) [2]. This 0.43 Å elongation directly reflects the substantially lower S–I bond dissociation energy and the greater leaving‑group aptitude of iodide versus chloride, which is the mechanistic basis for MsI’s capacity to engage in both polar nucleophilic displacement and thermal or photochemical homolytic S–I cleavage.

X‑ray crystallography bond length sulfonyl halide leaving group

Predicted Density and Boiling Point: Physical-Property Fingerprint for Handling, Shipping, and Reaction-Engineering Decisions

Predicted physicochemical data for methanesulfonyl iodide indicate a density of 2.426 ± 0.06 g cm⁻³ and a boiling point of 217.4 ± 23.0 °C . Methanesulfonyl chloride, the most common procurement alternative, has an experimentally measured density of 1.480 g mL⁻¹ and a boiling point of 161 °C (at 730 mmHg) [1]. The significantly higher density of MsI (≈64 % greater) alters storage requirements, shipping classification calculations, and biphasic reaction‑mixture settling behavior.

density boiling point physicochemical property procurement

Aqueous Equilibrium Constant and Spectral Signature: Quantitative Benchmarks for In‑Situ Generation and Reaction Monitoring

At low CH₃SO₂⁻ concentrations, methanesulfonyl iodide is formed in a rapid equilibrium: CH₃SO₂⁻ + I₃⁻ ⇌ CH₃SO₂I + 2I⁻, with K_MSI = 1.07 ± 0.01 M at 25 °C (μ = 0.1 M, NaClO₄) [1]. The sulfonyl iodide solutions exhibit a characteristic absorbance maximum at 309 nm with a molar absorptivity of 667 M⁻¹ cm⁻¹ [1]. Stopped‑flow studies confirm the equilibrium is established within ~2 ms [1]. These parameters provide a quantitative, spectroscopic‑grade identity check for MsI that cannot be substituted by MsCl (no comparable λ_max or ε values in this window) and serve as a real‑time monitoring tool for reaction progress that is unavailable for sulfonyl chlorides or anhydrides.

equilibrium constant UV‑Vis spectroscopy stopped‑flow kinetics in‑situ generation

Hydrolytic Decomposition Kinetics: A Quantified Stability Boundary for Aqueous and Protic Reaction Media

Methanesulfonyl iodide undergoes slow hydrolysis to methanesulfonate in aqueous solution: CH₃SO₂I + H₂O → CH₃SO₃⁻ + I⁻ + 2H⁺. In dilute phosphate buffer, the hydrolysis rate constant is k_hyd = 2.0 × 10⁻⁴ s⁻¹, corresponding to a half‑life of approximately 58 minutes [1]. The decomposition rate exhibits an inverse‑squared dependence on [I⁻] because of the K_MSI equilibrium [1]. Methanesulfonyl chloride, by contrast, reacts vigorously with water [2], making its hydrolysis kinetics less amenable to controlled aqueous methodologies. This quantified stability window for MsI defines a practical working time in aqueous or protic media that has no direct parallel for MsCl.

hydrolysis kinetics stability aqueous buffer procurement handling

Lipophilicity Differential: LogP as a Predictor of Solvent Partitioning and Membrane Permeability in Biological Derivatization

The predicted LogP of methanesulfonyl iodide is 1.46180 , indicating moderate lipophilicity. In contrast, experimental LogP values for methanesulfonyl chloride are reported in the range of −0.78 to +1.27 depending on the measurement method [1], with a frequently cited value near −0.19 [1]. The shift from a near‑zero or negative LogP (MsCl) to a positive LogP of 1.46 (MsI) represents a substantial increase in predicted partitioning into organic phases and lipid environments.

LogP lipophilicity solvent partitioning bioconjugation

Differentiated Application Scenarios for Methanesulfonyl Iodide (CAS 42790-82-9) Based on Quantitative Evidence


Radical-Mediated β-Iodovinyl Sulfone Synthesis via Thermal or Photochemical S–I Homolysis

Methanesulfonyl iodide’s elongated S–I bond (2.44 Å vs. 2.01 Å for S–Cl) [1] enables homolytic cleavage to generate methanesulfonyl radicals under mild thermal or visible‑light conditions. This pathway is the mechanistic basis for direct iodosulfonylation of alkynes, producing (E)‑β‑iodovinyl sulfones with high stereoselectivity [2]. Methanesulfonyl chloride cannot access this radical manifold without an external initiator, and the use of MsI eliminates the need for a separate radical precursor. Research groups synthesizing β‑iodovinyl sulfone libraries for medicinal chemistry or material science should select MsI over MsCl or Ms₂O when radical addition to unsaturated substrates is the intended mechanism.

Controlled Aqueous-Phase Methanesulfonylation with Real-Time Spectroscopic Monitoring

The unique UV‑Vis absorbance of MsI at 309 nm (ε = 667 M⁻¹ cm⁻¹) [3] provides a direct, quantitative probe for reagent concentration that no other methanesulfonyl donor offers. Combined with the rapid equilibrium formation (K_MSI = 1.07 M, equilibration <~2 ms) [3] and the tunable hydrolytic half‑life (t₁/₂ ≈ 58 min) through iodide‑ion concentration control [3], MsI is the reagent of choice for aqueous‑phase methanesulfonylation of water‑soluble substrates (e.g., peptides, carbohydrates, nucleotides) where reaction progress must be monitored in situ by UV‑Vis without quenching aliquots.

In‑Situ Generation from Methanesulfinate and Iodine for Process Chemistry Avoiding Isolated Sulfonyl Halide Hazards

The well‑characterized equilibrium CH₃SO₂⁻ + I₃⁻ ⇌ CH₃SO₂I + 2I⁻ (K_MSI = 1.07 M) [3] allows process chemists to generate MsI in situ from sodium methanesulfinate and I₂/KI, circumventing the need to isolate, store, or ship the inherently labile sulfonyl iodide. The 309 nm absorbance band enables real‑time quantification of the generated MsI [3], while the predicted density difference (2.43 vs. 1.48 g cm⁻³ for MsCl) [4] informs biphasic mixing calculations. This approach is particularly advantageous when immediate consumption of the sulfonyl donor is desired, as the decomposition rate (k_hyd = 2.0 × 10⁻⁴ s⁻¹) [3] is slow enough to permit controlled addition but fast enough to ensure complete conversion within the reaction timeframe.

Lipophilic Biomolecule Derivatization Requiring Enhanced Organic‑Phase Partitioning

With a predicted LogP of 1.46 versus MsCl’s near‑zero or negative LogP [5], methanesulfonyl iodide partitions preferentially into organic phases. This property is exploitable when methanesulfonylating lipophilic substrates (e.g., steroidal alcohols, lipid‑anchored peptides, natural products) where the reagent must access the substrate in a non‑aqueous environment or where the derivatized product must be efficiently extracted from an aqueous reaction mixture. The >10‑fold higher predicted octanol–water partition ratio of MsI relative to MsCl alters both the reaction‑medium selection and the downstream purification strategy.

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